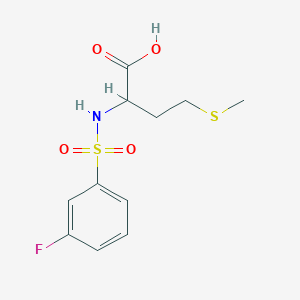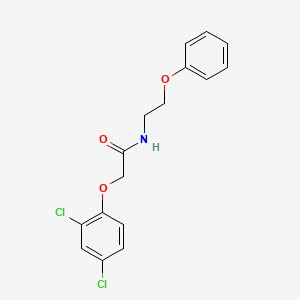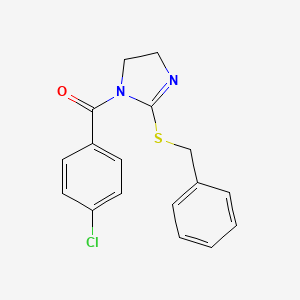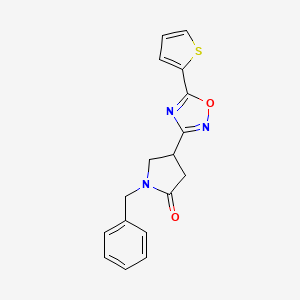![molecular formula C17H17N3O5S2 B2745173 1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868219-01-6](/img/structure/B2745173.png)
1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, a nitrophenyl group, and a dihydroimidazole ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
The synthesis of 1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves multiple steps, typically starting with the preparation of the individual functional groups followed by their assembly into the final compound. Common synthetic routes include:
Step 1: Preparation of the 4-methoxyphenylsulfonyl chloride by reacting 4-methoxyphenol with chlorosulfonic acid.
Step 2: Synthesis of the 3-nitrobenzyl mercaptan by nitration of benzyl mercaptan.
Step 3: Formation of the dihydroimidazole ring through a cyclization reaction involving appropriate precursors.
Step 4: Coupling of the prepared functional groups under controlled conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Análisis De Reacciones Químicas
1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies involving enzyme inhibition, protein binding, and cellular assays to understand biological processes.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can lead to changes in the activity or function of the target molecules, resulting in the observed effects.
Comparación Con Compuestos Similares
1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-imidazole: This compound lacks the dihydro component, which may affect its reactivity and applications.
1-(4-Methoxyphenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-pyrrole: The replacement of the imidazole ring with a pyrrole ring can lead to differences in chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the dihydroimidazole ring, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S2/c1-25-15-5-7-16(8-6-15)27(23,24)19-10-9-18-17(19)26-12-13-3-2-4-14(11-13)20(21)22/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHNQJWDHAXABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2745090.png)




![N-(4-methylbenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2745101.png)
![N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2745103.png)

![6-bromo-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2745106.png)



![2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2745111.png)
![1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2745113.png)
